2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione
Description
Properties
CAS No. |
920276-19-3 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione |
InChI |
InChI=1S/C16H14N2O2/c1-8-5-6-10-9(7-8)15-14(16(20)18-10)13-11(17-15)3-2-4-12(13)19/h5-7,17H,2-4H2,1H3,(H,18,20) |
InChI Key |
HAJRFVIMMMCZBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=C2NC4=C3C(=O)CCC4 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
One of the most common methods for synthesizing indole derivatives is the Fischer indole synthesis. This method involves the reaction of phenylhydrazines with ketones or aldehydes to form indoles.
Starting Materials: 3,4-dihydro-1H-benzazepine-2,5-diones and phenylhydrazines.
Reaction Conditions: The reaction is typically conducted in acidic conditions to facilitate cyclization.
Yield: This method has been reported to yield various indole derivatives with good efficiency.
This method has been adapted to synthesize various derivatives of indoloquinolines by modifying the substituents on the starting materials.
Oxidative Ring Contraction
Another effective method involves oxidative ring contraction of paullones to yield the desired indoloquinoline structure.
Reagents: Paullones are treated with NHPI (N-hydroxyphthalimide) and cobalt(II) acetate in DMF under an oxygen atmosphere.
Process: The mixture is stirred at elevated temperatures while oxygen is bubbled through.
Purification: The resultant precipitate is filtered and washed with water before being dried under vacuum.
This method has shown promising results in synthesizing various indoloquinoline derivatives with high selectivity.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions can also be employed to introduce substituents at specific positions on the indole ring.
Starting Material: Indole derivatives are treated with electrophiles under basic conditions.
Outcome: This approach allows for functionalization at the 6-position of the indole ring, which is crucial for generating diverse derivatives of 2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione.
Catalytic Dehydrogenation
Catalytic dehydrogenation is another method used to form quinoline derivatives from their corresponding amines.
Reagents: The amine precursor undergoes dehydrogenation using palladium on carbon or other suitable catalysts.
Conditions: The reaction typically requires elevated temperatures and can be performed under inert atmosphere conditions.
This method provides a straightforward route to access quinoline structures which can then be further modified to obtain the target compound.
- Data Table: Summary of Synthesis Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| Fischer Indole Synthesis | 3,4-Dihydro-1H-benzazepine and phenylhydrazine | Acidic medium | Heat | Variable |
| Oxidative Ring Contraction | Paullones | NHPI, Cobalt(II) acetate | DMF, Oxygen bubbling | High |
| Nucleophilic Substitution | Indole derivatives | Electrophiles | Basic conditions | Moderate |
| Catalytic Dehydrogenation | Amines | Palladium catalyst | Elevated temperature | High |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, quinolines, and tetrahydroquinolines, which have significant biological and chemical properties .
Scientific Research Applications
Anticancer Activity
1.1 Mechanism of Action
Research indicates that indole derivatives, including 2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione, exhibit potent anticancer properties. These compounds are known to inhibit tubulin polymerization and induce apoptosis in cancer cells. For instance, studies have demonstrated that certain indole derivatives can effectively bind to the colchicine site of tubulin, thereby disrupting microtubule dynamics essential for cell division .
1.2 Case Studies
A study published in Nature Reviews Cancer highlighted the effectiveness of indole derivatives in targeting multidrug-resistant cancer cell lines. The results showed that compounds with specific substitutions at the indole nitrogen significantly enhanced cytotoxicity against these resistant lines . Another investigation focused on the synthesis of various substituted indoles and their evaluation for anticancer activity revealed that modifications at the C-3 position substantially increased potency against breast cancer cells .
Neuropharmacological Applications
2.1 Neuroprotective Effects
Indole derivatives have also been studied for their neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity, which is beneficial in neurodegenerative conditions such as Alzheimer's disease . The ability to cross the blood-brain barrier enhances their potential as therapeutic agents in treating neurological disorders.
2.2 Case Studies
A notable study examined the effects of various indole derivatives on neuronal cell lines exposed to oxidative stress. The findings suggested that specific structural modifications led to increased neuroprotection by reducing oxidative damage and promoting cell survival . Furthermore, another research effort demonstrated that these compounds could enhance cognitive function in animal models through modulation of cholinergic pathways .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from simpler indole precursors. Recent advancements have introduced more efficient synthetic routes that utilize environmentally friendly reagents and conditions . The development of novel derivatives with enhanced bioactivity is ongoing.
Mechanism of Action
The mechanism of action of 2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity .
Comparison with Similar Compounds
Chromenoquinoline-diones
- Example: 7-Aryl-10,11-dihydro-7H-chromeno[4,3-b]quinoline-6,8(9H,12H)-dione derivatives (e.g., compound 2e from ).
- Key Differences: Core Structure: Chromenoquinoline-diones incorporate a chromene (benzopyran) ring fused to quinoline, whereas the target compound has an indole fused to quinoline. Substituents: Compound 2e features a methoxy group on the phenyl ring, while the target compound has a methyl group at position 2.
- Activity: Chromenoquinoline-diones exhibit moderate cytotoxicity (IC50: 11.1–55.7 µM in K562, LS180, and MCF-7 cell lines).
Tetrahydro-6H-indolo[2,3-b]quinolines
- Example : Synthesized via copper-catalyzed reactions using 3-alkylindolin-2-imine hydrochlorides ().
- Key Differences: Ring Fusion: The indoloquinoline fusion in these derivatives is at positions [2,3-b], contrasting with the [3,2-c] fusion in the target compound. Reduction State: These compounds are partially reduced (tetrahydro), similar to the target compound.
- Synthesis: A simplified method involving DIBAL-H reduction and copper catalysis is noted for these analogs.
Tetrahydroquinolino[2′,3′:8,7]cyclooct[b]indoles
- Example: 6-Chloro-12-methyl-7,8,9,10-tetrahydro(pyrazino[2′′,3′′-e′]pyrido)-[2′,3′:8,7]cyclooct[b]indole ().
- Key Differences: Macrocyclic Structure: Incorporates a cyclooctane ring fused to indole-quinoline, increasing structural complexity. Functional Groups: Contains pyrazine/pyrido substituents absent in the target compound.
Aza-Benzophenothiazine Derivatives
- Example: 13-Bromo-8-methoxy-1,9,12,15-tetraazabenzo[a][1,4]benzothiazino[3,2-c]phenothiazine ().
- Key Differences: Heteroatom Density: These compounds feature multiple nitrogen and sulfur atoms, unlike the target compound’s oxygen-dominated dione group. Synthetic Complexity: Requires multi-step reactions with specialized reagents (e.g., 2-amino-3,5-dibromopyrazine).
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Chromenoquinoline-diones require oxidation steps for dione formation.
- Biological Activity: While the target compound’s cytotoxicity is unreported, chromenoquinoline-diones with methoxy groups (e.g., 2e) show moderate activity, suggesting that substituent position and electronics significantly influence potency.
- Safety Considerations: A dimethyl-substituted indoloquinoline analog (CAS 4295-33-4) is classified as hazardous if inhaled, indicating that similar compounds may require stringent handling protocols.
Biological Activity
2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H14N2O2
- Molecular Weight : 254.28 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. This compound has demonstrated significant cytotoxic activity against various cancer cell lines.
- Mechanism of Action :
-
Case Studies :
- In a study involving the NCI-60 panel of human cancer cell lines, this compound exhibited variable growth inhibition across different cell types. Notably, it showed strong activity against leukemia and breast cancer cell lines .
- A specific case study reported an IC50 value of 0.6 µM against HCT116 colon cancer cells, indicating potent activity compared to standard chemotherapeutic agents .
Neuroprotective Effects
Emerging research suggests that compounds within the indole family may possess neuroprotective properties.
- Mechanism :
- Research Findings :
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound.
| Parameter | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Metabolism | Hepatic |
| Excretion | Renal |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione?
- Methodology : Heterogeneous catalysis using Cu/zeolite-Y under reflux conditions in ethanol has been shown to shorten reaction times and improve yields (e.g., 75–92%). This method leverages Brønsted and Lewis acid sites on the catalyst for cyclocondensation of indole-1,3-dione, aromatic aldehydes, and dimedone . Alternative routes include Suzuki-Miyaura coupling with Pd(PPh₃)₄ catalysts and Cs₂CO₃ in DME, followed by column chromatography for purification .
Q. How is structural characterization performed for this compound?
- Techniques :
- FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1680–1720 cm⁻¹ for dione moieties) .
- NMR : ¹H and ¹³C NMR confirm substitution patterns and methyl group integration (e.g., methyl protons at δ ~2.5 ppm) .
- XRD : Validates crystallinity and molecular packing, particularly for intermediates like indoloquinoline derivatives .
- GC-MS/HRMS : Confirms molecular weight and fragmentation patterns .
Q. What basic biological assays are used to evaluate its activity?
- Kinase Inhibition : Radioactive kinase assays (e.g., ERK1/2 inhibition) measure IC₅₀ values. ATP-competitive inhibition can be confirmed via kinetic studies (e.g., Ki determination using Lineweaver-Burk plots) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., K562, MCF-7) quantify IC₅₀ values, with methoxy-substituted derivatives showing moderate activity (IC₅₀: 11.1–55.7 µM) .
Advanced Research Questions
Q. How can researchers address contradictions in reported IC₅₀ values for kinase inhibition?
- Resolution Strategies :
- Assay Variability : Standardize ATP concentrations (e.g., 10–100 µM) and pre-incubation times to account for competitive binding kinetics .
- Cell Line Selection : Use isogenic cell lines with/without MAPK pathway mutations to isolate ERK-specific effects .
- Structural Optimization : Modify substituents (e.g., methyl vs. fluoro groups) to enhance selectivity, as seen in ERK2 inhibition (IC₅₀: 0.16 µM for compound 6 ) .
Q. What strategies optimize catalytic systems for synthesizing this compound?
- Catalyst Design :
- Recyclability : Cu/zeolite-Y retains ~85% yield after 5 cycles due to stable Brønsted acid sites .
- Characterization : Use BET surface area analysis and pyridine-FTIR to quantify acid site density (e.g., 0.8 mmol/g Lewis acid sites) .
- Solvent Optimization : Ethanol minimizes byproducts vs. DMF, which may promote side reactions .
Q. How can computational methods enhance understanding of structure-activity relationships?
- DFT Calculations : Predict binding interactions (e.g., H-bonding between carbonyl groups and ERK2's hinge region) .
- Molecular Docking : Validate ATP-competitive binding modes using crystallographic ERK2 structures (PDB: 4QTB) .
Q. What advanced pharmacological models are used for in vivo evaluation?
- NCI-60 Panel Screening : Assess broad-spectrum antitumor activity across 60 cell lines to identify sensitive cancer types .
- Pharmacokinetics : Microsomal stability assays (e.g., human liver microsomes) evaluate metabolic degradation rates (t₁/₂ > 60 min for optimal bioavailability) .
Data Contradiction Analysis
Q. Why do cytotoxicity results vary between studies?
- Key Factors :
- Substituent Effects : Meta-methoxy groups (e.g., compound 2e ) enhance cytotoxicity vs. unsubstituted derivatives due to improved membrane permeability .
- Cell Line Heterogeneity : LS180 (colon cancer) may show resistance due to ABC transporter overexpression .
Methodological Recommendations
- Synthesis : Prioritize Cu/zeolite-Y for scalability and low catalyst loading (5 wt%) .
- Characterization : Combine XRD and TEM to correlate crystallinity with catalytic activity .
- Biological Testing : Include positive controls (e.g., vemurafenib for ERK inhibition) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
